molecular formula C25H28N2O6S B7707954 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-phenethylacetamide

2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-phenethylacetamide

Cat. No.: B7707954
M. Wt: 484.6 g/mol
InChI Key: ABYSSCJKWDVMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-phenethylacetamide is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Commonly referred to as DASPA, this compound is a sulfonamide derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of DASPA is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
DASPA has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the expression of certain proteins that are involved in cancer cell growth and angiogenesis. Additionally, DASPA has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using DASPA in lab experiments is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on DASPA. One area of research is to further investigate its potential as an anticancer agent. Additionally, researchers could explore its use in other disease areas, such as inflammation and autoimmune disorders. Further studies are also needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of DASPA involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzenesulfonyl chloride to form 2-(3,4-dimethoxyphenylsulfonamido)-N-phenethylacetamide. This intermediate is then reacted with 4-methoxyphenylmagnesium bromide to produce DASPA.

Scientific Research Applications

DASPA has been studied extensively for its potential therapeutic applications. One area of research is its use as a potential anticancer agent. Studies have shown that DASPA inhibits the growth of cancer cells in vitro and in vivo.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6S/c1-31-21-11-9-20(10-12-21)27(18-25(28)26-16-15-19-7-5-4-6-8-19)34(29,30)22-13-14-23(32-2)24(17-22)33-3/h4-14,17H,15-16,18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYSSCJKWDVMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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